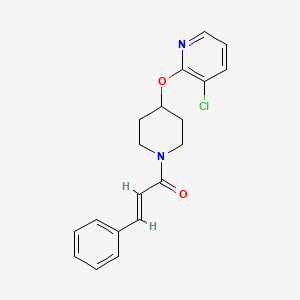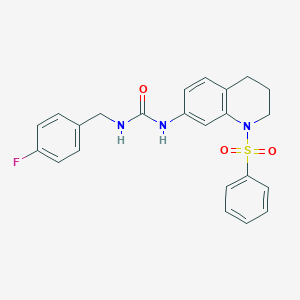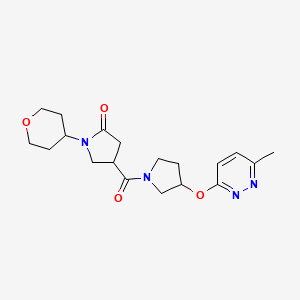![molecular formula C13H15ClN6 B2456885 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2380172-35-8](/img/structure/B2456885.png)
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors involved in various disease pathways. For example, the compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer progression. It has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, further research is needed to investigate the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a promising compound that has shown potential therapeutic applications in various diseases. Its high potency and selectivity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its safety and toxicity in vivo.
合成法
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-chloropropyl)-4-methylpiperazine and 2-chloro-6-methylpyridazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification.
科学的研究の応用
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6/c1-10-2-3-12(18-17-10)19-4-6-20(7-5-19)13-15-8-11(14)9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWCBJQTHWMGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

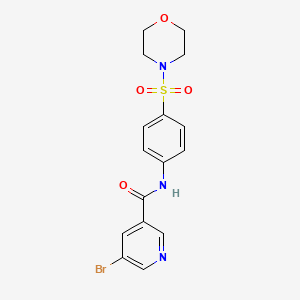
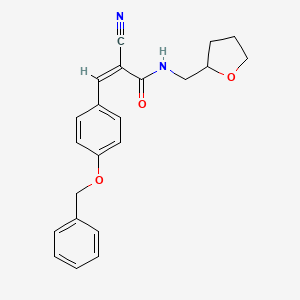
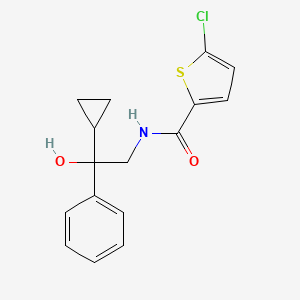
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
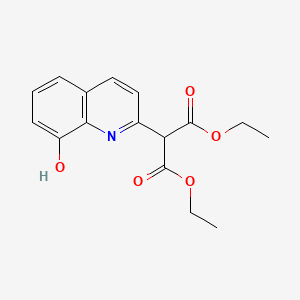
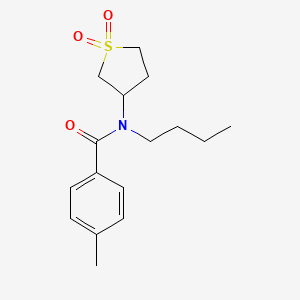
![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2456811.png)
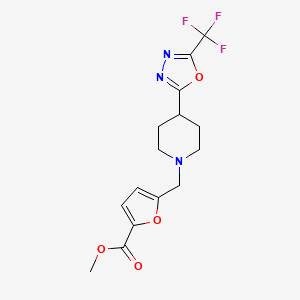
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2456813.png)

![2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid](/img/structure/B2456818.png)
